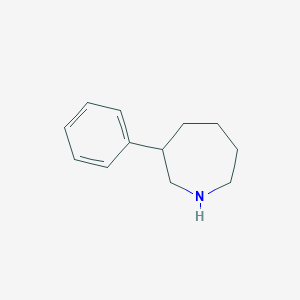

3-Phenylazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRVWGRIEDLUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676495-73-1 | |

| Record name | 3-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenylazepane and Its Derivatives

Strategies for Azepane Ring Construction with Phenyl Substitution

The synthesis of the 3-phenylazepane core can be broadly categorized into two main approaches: the expansion of smaller, pre-existing heterocyclic rings and the direct cyclization of acyclic precursors. Each strategy presents unique advantages and challenges, with the choice of method often dictated by the desired substitution pattern and stereochemical outcome.

Ring Expansion Reactions to Form the Seven-Membered Azepane Core

Ring expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available five- and six-membered heterocycles. These methods often leverage the inherent strain of smaller rings or involve strategic bond cleavages and rearrangements to construct the larger seven-membered framework.

The stereospecific ring expansion of chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives is a particularly attractive strategy as it allows for the transfer of stereochemical information from the starting material to the final azepane product.

One notable approach involves the ring expansion of pyrrolidines. For instance, 4-substituted α-trifluoromethyl azepanes have been synthesized from trifluoromethyl pyrrolidines, which are themselves derived from L-proline. researchgate.net This transformation proceeds through the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles, with the trifluoromethyl group directing the regioselectivity of the expansion. researchgate.net The chirality of the starting L-proline is effectively transferred to the resulting azepane with high enantiomeric excess. researchgate.net Another strategy utilizes a diastereoselective [3+2]-cycloaddition to form a highly substituted pyrrolidine intermediate which can then be further functionalized and cyclized. doi.org

Ring expansion of piperidines has also been effectively employed. Diastereomerically pure azepane derivatives have been prepared through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.org The mechanism of this transformation often involves the formation of a bicyclic aziridinium (B1262131) ion intermediate from a 2-(halomethyl)piperidine derivative. The subsequent nucleophilic attack at the bridgehead carbon of the aziridinium ion leads to the seven-membered azepane ring. This process has been shown to be highly regio- and stereoselective. researchgate.net The structure and stereochemistry of the resulting azepane can be confirmed by X-ray crystallographic analysis. rsc.org For example, 2-(2-cyano-2-phenylethyl)aziridines can be converted to 3-hydroxy-5-phenylazepane-5-carbonitriles. acs.org

| Starting Heterocycle | Key Transformation | Resulting Azepane Derivative | Ref |

| Trifluoromethyl pyrrolidines (from L-proline) | Regioselective ring-opening of a bicyclic azetidinium intermediate | 4-Substituted α-trifluoromethyl azepanes | researchgate.net |

| Substituted pyrrolidine | Diastereoselective [3+2]-cycloaddition and subsequent cyclization | Fused tetracycles containing a benzodiazepine (B76468) framework | doi.org |

| Piperidine derivatives | Formation and nucleophilic opening of a bicyclic aziridinium ion | Diastereomerically pure azepane derivatives | rsc.org |

| 2-(2-Cyano-2-phenylethyl)aziridines | Alkylation, cyclization, and ring opening | 3-Hydroxy-5-phenylazepane-5-carbonitriles | acs.org |

This strategy involves the cleavage of a cyclic precursor, often a carbocycle, followed by an intramolecular reductive amination to form the azepane ring. While not a direct ring expansion of a smaller heterocycle, it represents a powerful method for constructing the seven-membered ring from readily available starting materials.

A notable example is the synthesis of N-phenyl heterocycles through the hydrogenation of dicarboxylic acid esters in the presence of aniline (B41778), catalyzed by a ruthenium/triphos system. rsc.org This reaction is believed to proceed through the hydrogenation of the diester to the corresponding diol, followed by a double reductive amination with aniline to form the N-phenylazepane. rsc.org This method allows for the synthesis of five, six, and eight-membered N-heterocycles in good to excellent yields. rsc.org

Another approach utilizes the iron-catalyzed reductive amination of ω-amino fatty acids with carbonyl derivatives. researchgate.net This method has been used to selectively synthesize a variety of pyrrolidines, piperidines, and azepanes in moderate to excellent yields with good functional group tolerance. researchgate.net

| Precursor | Key Reaction | Catalyst/Reagents | Resulting Azepane | Ref |

| Dicarboxylic acid esters and aniline | Hydrogenation and reductive amination | [Ru(acac)3] and triphos | N-Phenylazepane | rsc.org |

| ω-Amino fatty acids and carbonyl derivatives | Reductive amination | Fe(CO)4(IMes) | N-Substituted azepanes | researchgate.net |

Stereospecific Ring Expansion from Smaller Heterocycles (e.g., Pyrrolidines, Piperidines)

Direct Cyclization Reactions for Azepane Formation

Direct cyclization methods involve the formation of the azepane ring from an acyclic precursor in a single key step. These reactions are often catalyzed by transition metals or organocatalysts and can provide a highly efficient route to the desired heterocyclic core.

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including azepanes. Copper and rhodium catalysts, in particular, have been successfully employed in cyclization reactions to form the seven-membered ring.

Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines have been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues. nih.gov A novel copper-catalyzed tandem cyclization/direct C(sp²)-H annulation of phenyl azide-ynamides has also been reported, providing access to azepino[2,3-b:4,5-b']diindoles. nih.gov

Rhodium-catalyzed reactions have also proven effective. A one-pot rhodium-catalyzed N-H insertion and cyclization sequence using diazo compounds and linear 1,m-haloamines has been developed to assemble 4-, 5-, 6-, and 7-membered saturated nitrogen heterocycles in excellent yields. researchgate.net This strategy allows for the preparation of 2,2-disubstituted azepanes bearing ester and diverse aryl substituents. researchgate.net Furthermore, rhodium(III)-catalyzed C-H activation of phenacyl phosphoniums and coupling with olefins leads to the construction of indanones, a reaction that showcases the potential of rhodium catalysis in C-H functionalization strategies that could be adapted for azepane synthesis. rsc.org

| Catalyst System | Reaction Type | Substrates | Product | Ref |

| Cu(I) | Tandem amination/cyclization | Functionalized allenynes and amines | Trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |

| Copper | Tandem cyclization/C(sp²)-H annulation | Phenyl azide-ynamides | Azepino[2,3-b:4,5-b']diindoles | nih.gov |

| Rhodium | N-H insertion and cyclization | Diazo compounds and 1,m-haloamines | 2,2-Disubstituted azepanes | researchgate.net |

| Rhodium(III) | C-H activation and coupling | Phenacyl phosphoniums and olefins | Indanones (related methodology) | rsc.org |

In recent years, organocatalysis and photoredox catalysis have emerged as powerful and sustainable alternatives to traditional transition metal-catalyzed reactions. These methods often operate under mild conditions and offer unique reactivity profiles.

Organocatalytic approaches to azepane synthesis are still developing, but the principles of organocatalysis, such as iminium and enamine activation, hold promise for the enantioselective formation of the this compound core.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has shown significant potential in the synthesis of nitrogen heterocycles. A photoredox-catalyzed reduction of a 5-bromopentane-tethered bis(catecholato)silicate radical precursor has been used to annulate an N-phenylimine to afford an N-phenylazepane. doi.org Additionally, a visible light-induced, iodine-promoted C(sp³)-H amination has been employed to construct a 2-phenylazepane. scribd.com Photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters has also been accomplished, providing a route to polyfunctionalized cyclopentanones that could potentially be adapted for azepane synthesis. nih.gov The combination of a photocatalyst with a chiral-at-metal rhodium complex has enabled the catalytic deracemization of ketones, a strategy that could be envisioned for establishing the stereocenter in this compound derivatives. acs.org

| Catalysis Type | Key Reaction | Substrates | Product | Ref |

| Photoredox | Reductive annulation | 5-Bromopentane-tethered bis(catecholato)silicate and N-phenylimine | N-Phenylazepane | doi.org |

| Photoredox | C(sp³)-H amination | Tertiary amine with pendant aldehyde and olefin | 2-Phenylazepane | scribd.com |

| Photoredox | Radical cyclization | Alkene-substituted β-ketoesters | Polyfunctionalized cyclopentanones (related methodology) | nih.gov |

| Photoredox/Rhodium | Ketone deracemization | Racemic pyridylketones | Nonracemic carbonyl compounds (related methodology) | acs.org |

Intramolecular Carbonyl-Enamine Cyclization Modes

A novel and effective method for constructing the azepane ring is through intramolecular 1,7-carbonyl-enamine cyclization. researchgate.netchem-soc.si This strategy has been explored for the synthesis of various fused azepine systems. researchgate.netchem-soc.si

The general mechanism involves the formation of an enamine intermediate, which then undergoes a cyclization reaction with a carbonyl group within the same molecule. researchgate.net For instance, the reaction of an enaminoester with an acetoacetate (B1235776) derivative can lead to the formation of an azepine derivative. chem-soc.si During this process, an enaminoester intermediate is formed, which subsequently cyclizes. chem-soc.si The reaction conditions, such as the solvent and the presence of an acid catalyst like p-toluenesulfonic acid, are crucial for the success of the cyclization. chem-soc.si

This methodology has been successfully applied to the synthesis of complex heterocyclic systems, such as pyrazino[2,3-c]azepines and azepino[3,4-b]quinoxalines. researchgate.netchem-soc.si The strategy can involve either constructing a pyrazine (B50134) ring onto a pre-existing azepane derivative or, conversely, forming an azepine ring onto a substituted pyrazine. chem-soc.si For example, the condensation of a bromoazepanedione with ethylenediamine (B42938) or o-phenylenediamine (B120857) yields the corresponding fused heterocyclic systems. chem-soc.si The versatility of this approach allows for the creation of diverse molecular architectures containing the azepane core. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

The modification of the this compound skeleton is crucial for developing new derivatives with potential biological activities. Key methods for this include organolithium chemistry, C-H functionalization, and stereoselective installation of new substituents.

α-Amino Organolithium Chemistry and Lithiation–Substitution Reactions

Alpha-amino organolithium compounds are powerful intermediates in organic synthesis due to their high nucleophilicity. whiterose.ac.uk The lithiation of N-protected azepanes, followed by quenching with an electrophile, provides a direct route to functionalized derivatives. whiterose.ac.ukresearchgate.net

The regioselectivity of the lithiation of N-Boc-3-phenyltetrahydroisoquinoline, a related heterocyclic system, has been studied to understand the factors controlling the site of deprotonation. researchgate.net Lithiation with n-butyllithium can occur at either C-1 or C-3, with a preference for the C-1 position. researchgate.net Subsequent reaction with an electrophile leads to 1,3-disubstituted products with a trans relative stereochemistry. researchgate.net

In the case of N-Boc-2-phenylazepane, lithiation occurs at the 2-position. whiterose.ac.uk Trapping the resulting organolithium species with various electrophiles yields a range of α-substituted products. whiterose.ac.uk Interestingly, the choice of electrophile can influence the site of substitution. While most electrophiles add at the α-position to the nitrogen, the use of cyanoformates or chloroformates can lead to substitution on the ortho position of the phenyl ring. researchgate.net This change in reactivity is attributed to the coordination of the lithium atom to the phenyl group. researchgate.net

The stereoselectivity of these reactions is influenced by several factors, including the formation of stereoisomeric organolithium intermediates, their relative rates of epimerization, and the stereochemical outcome of the electrophilic substitution (retention or inversion). whiterose.ac.uk

The N-tert-butoxycarbonyl (N-Boc) group plays a critical role in the lithiation-substitution reactions of phenylazepanes. whiterose.ac.ukresearchgate.net The Boc group directs the lithiation to the adjacent α-position and stabilizes the resulting organolithium intermediate. whiterose.ac.ukresearchgate.net

The rate of rotation of the Boc group can affect the lithiation process. whiterose.ac.ukresearchgate.net Variable temperature NMR spectroscopy and in situ ReactIR spectroscopy have been used to study the dynamics of this rotation. whiterose.ac.ukresearchgate.net For N-Boc-2-phenylazepane, the rate of Boc group rotation was found to be slower at lower temperatures (-78 °C and -30 °C) compared to a higher temperature (-5 °C). whiterose.ac.uk At -5 °C, complete conversion to the lithiated intermediate was achieved rapidly. whiterose.ac.uk This understanding allows for the optimization of reaction conditions to achieve efficient lithiation and subsequent substitution. whiterose.ac.uk

The presence of the Boc group is also essential for achieving kinetic resolution in some cases. Although attempts at kinetic resolution of N-Boc-azepane derivatives using the n-BuLi/(+)-sparteine chiral base system resulted in low enantiomeric ratios, this strategy has been successful for other related heterocycles. whiterose.ac.ukresearchgate.net

Regioselectivity and Stereoselectivity in Lithiation and Electrophilic Quench

Selective C-H Functionalization for Phenylazepane Modifications

Direct C-H functionalization is a powerful and atom-economical strategy for modifying complex molecules. uni-marburg.deresearchgate.net This approach avoids the need for pre-functionalized starting materials. researchgate.netchinesechemsoc.org

Visible-light-mediated hydrogen atom transfer (HAT) has emerged as a versatile method for activating C-H bonds. uni-marburg.de This process involves the transfer of a proton and an electron in a single step, generating radical intermediates that can undergo further reactions. uni-marburg.de Nickel-photoredox catalysis has been successfully employed for the functionalization of α-amino C-H bonds with aryl halides. researchgate.netrsc.org This method allows for the direct arylation of α-amino radicals, which are generated from the corresponding amines, leading to the formation of benzylic amines. researchgate.netrsc.org The reaction demonstrates good functional group tolerance and can be applied to complex molecules. rsc.org

Another approach involves ruthenium-catalyzed, site-selective sp2 C-H activation and cross-coupling of cyclic enamides with aryl and alkenyl boronic acids. researchgate.net This methodology provides access to α-aryl and alkenyl substituted azepane derivatives. researchgate.net The regioselectivity is controlled by the chelation of the ruthenium catalyst to a carbonyl directing group. researchgate.net

Stereoselective Introduction of Additional Substituents on the Azepane Ring

The stereocontrolled synthesis of substituted azepanes is crucial for the development of chiral drugs and biologically active compounds. digitellinc.commdpi.com Several strategies have been developed to achieve this.

One method involves a Schmidt-type ring expansion of chiral hydroxyalkyl azides with disubstituted cyclohexanones. digitellinc.com This Lewis acid-promoted, diastereoselective ring expansion yields iminium ethers, which can be readily reduced and de-tethered to afford highly substituted azepanes with excellent yield and selectivity. digitellinc.com The stereoselectivity is controlled by the conformation of the starting cyclohexanone. digitellinc.com

Palladium-catalyzed stereoselective tandem ring-opening amination/cyclization of vinyl γ-lactones offers another route to substituted caprolactams, which are precursors to azepanes. nih.gov This protocol utilizes a phosphoramidite (B1245037) ligand to achieve stereocontrolled ring-opening and allylic amination. nih.gov

Furthermore, osmium-catalyzed tethered aminohydroxylation of allylic alcohols provides a novel and stereoselective approach to polyhydroxylated azepane iminosugars. nih.gov This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination yields the desired azepane derivatives. nih.gov The stereochemical outcome of the aminohydroxylation is dictated by minimizing A researchgate.netresearchgate.net strain in the transition state. nih.gov

The conformational behavior of the azepane ring itself can be influenced by the introduction of substituents. For instance, the introduction of a fluorine atom can affect the conformational preferences of other substituents on the seven-membered ring. beilstein-journals.org

Chemoenzymatic Synthetic Approaches for Enantioenriched Phenylazepanes

The synthesis of single-enantiomer chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. Chemoenzymatic strategies, which couple the high selectivity of biocatalysts with the versatility of traditional organic reactions, have emerged as powerful tools for accessing enantioenriched compounds like phenylazepanes. These methods capitalize on the ability of enzymes to catalyze reactions with exceptional stereoselectivity under mild, environmentally compatible conditions. researchgate.net

A notable advancement in this area is the sequential use of biocatalytic asymmetric synthesis followed by a chemical rearrangement to produce previously inaccessible enantioenriched 2,2-disubstituted azepanes. researchgate.net This strategy often involves two key stages. The first stage establishes the initial chirality using an enzyme. Imine reductases (IREDs) are particularly effective for this purpose. researchgate.netnih.gov These enzymes facilitate the asymmetric reductive amination of ketone and amine substrates to form chiral amines with high stereopurity. nih.gov

In the context of azepane synthesis, the enzymatic step can proceed via an intramolecular reductive amination. However, studies have shown that for seven-membered rings, the cyclic imine intermediate is often not detectable in solution, as the equilibrium strongly favors the ring-opened amino ketone form. rsc.org Therefore, the IRED effectively catalyzes the asymmetric reduction of this amino ketone to yield the corresponding enantioenriched cyclic amine. rsc.org An alternative enzymatic approach involves the deracemization of a racemic azepane precursor using a monoamine oxidase (MAO-N) variant in the presence of a reducing agent like ammonia (B1221849) borane (B79455) complex. researchgate.net

The second stage of this chemoenzymatic sequence is a chemical transformation. The enantioenriched 2-aryl azepane, produced biocatalytically, is converted into an N'-aryl urea (B33335) derivative. Subsequent treatment with a strong base induces a rearrangement, which involves a configurationally stable benzyllithium (B8763671) intermediate, to deliver 2,2-disubstituted azepanes. researchgate.net This rearrangement occurs with a stereospecific transfer of the aryl group to the C2 position of the azepane ring. researchgate.net

The power of IREDs has been demonstrated in various applications, leading from milligram-scale laboratory syntheses to industrial ton-scale production of chiral amines. rsc.org The discovery and engineering of a large and diverse panel of IREDs from metagenomic sources have significantly broadened the substrate scope and availability of biocatalysts for creating high-value chiral amines, including N-substituted β-amino esters, with excellent yields and stereoselectivities. nih.gov

| Enzyme/Method | Substrate Type | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Ring-opened amino ketone | Asymmetric intramolecular reductive amination | Enantioenriched 2-aryl azepane | Enzymes must be chemoselective to reduce the imine/enamine tautomer over the ketone. | rsc.org |

| Monoamine Oxidase (MAO-N) | Racemic 2-aryl azepane | Deracemization | Enantioenriched 2-aryl azepane | S-selective MAO-N variants can be used, but the process can require long reaction times (e.g., 7 days). | researchgate.net |

| Metagenomic IREDs | Ketones and amines | Asymmetric reductive amination | High-value chiral amines | Screening of diverse enzyme panels identified biocatalysts for structurally demanding substrates with high conversion and enantioselectivity. | nih.gov |

| Sequential IRED and organolithium chemistry | Prochiral precursors | Biocatalytic reduction followed by rearrangement | Enantioenriched 2,2-disubstituted azepanes | A powerful combination of biocatalysis and classic organic synthesis to access challenging molecular architectures. | researchgate.net |

Multicomponent Reactions and Cascade Processes in Phenylazepane Synthesis

Multicomponent Reactions (MCRs) unite three or more starting materials in a one-pot reaction to form a product that incorporates substantial portions of all reactants. nih.gov While the application of MCRs to directly synthesize simple this compound is not extensively documented, their utility is well-established in constructing more complex, fused-ring systems containing the azepane core. For instance, one-pot, three-step MCRs have been developed to prepare fused tetracycles that include a benzodiazepine framework, a common structural motif in medicinal chemistry. doi.org Such a sequence might involve a diastereoselective [3+2]-cycloaddition between an azomethine ylide (generated in situ from an aldehyde and an amino acid) and a dienophile, followed by further functionalization and cyclization steps to build the final polycyclic architecture. doi.org

Several types of cascade reactions have been employed for the construction of the seven-membered azepane ring:

Photoredox-Catalyzed Cyclizations : N-allyl and N-homoallylsulfonamides bearing α,β-unsaturated nitriles have been converted into functionalized azepanes via a photoredox-catalyzed silylative cyclization. doi.org

Radical-Mediated Annulations : An N-phenylazepane was synthesized through the photoredox-catalyzed reduction of a 5-bromopentane-tethered bis(catecholato)silicate radical precursor, which was used to annulate an N-phenylimine. doi.org

Cycloaddition/Rearrangement Cascades : The development of demanding intramolecular cycloadditions, such as those involving azomethine imines, can serve as the key step in a cascade to generate complex polycyclic systems containing an azepane moiety. acs.org

These advanced synthetic strategies underscore the ongoing effort to produce complex molecular architectures efficiently. By combining multiple synthetic steps into a single, seamless operation, MCRs and cascade reactions provide powerful and elegant solutions to the challenges of modern organic synthesis. rsc.org

| Reaction Type | Key Reactants/Precursors | Conditions/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Multicomponent [3+2] Cycloaddition/Cascade | Aryl aldehydes, amino acids, maleimides | Diastereoselective cycloaddition followed by N-functionalization and Staudinger/aza-Wittig cyclization | Fused tetracycles containing a benzodiazepine framework | doi.org |

| Photoredox-Catalyzed Silylative Cyclization | N-allyl/N-homoallylsulfonamides with α,β-unsaturated nitriles | Photoredox catalyst | Functionalized azepanes | doi.org |

| Photoredox-Catalyzed Radical Annulation | N-phenylimine and a tethered bis(catecholato)silicate radical precursor | Photoredox catalyst | N-phenylazepane | doi.org |

| Intramolecular Azomethine Imine Cycloaddition Cascade | Cyclization precursor from octahydronaphthalene ketone | Thermal or catalytic | Octahydro-3,5-ethanoquinoline moiety (complex polycycle) | acs.org |

Conformational Analysis and Dynamics of 3 Phenylazepane Ring Systems

Theoretical and Computational Investigations of Seven-Membered Nitrogen Heterocycles

Computational modeling serves as a powerful tool to explore the complex conformational behavior of seven-membered rings like azepane. mdpi.comresearchgate.netresearchgate.net These studies provide insights into the potential energy surfaces, preferred conformations, and the energy barriers for interconversion between them.

Exploration of Conformational Landscapes (e.g., Chair, Twist-Boat Forms)

Seven-membered rings, including azepanes, exhibit a more complex conformational space than their six-membered counterparts. beilstein-journals.org The primary low-energy conformations are typically chair and twist-boat forms. Computational studies on various azepane derivatives have shown that twist-boat conformations are often the most stable. rsc.org This preference is attributed to the minimization of steric clashes and ring strain. For the parent azepane, as well as substituted analogs, a variety of chair-like and boat-like conformations are possible, with the twist-chair often being the global minimum. acs.org The exact nature of the preferred conformation is a delicate balance of torsional and angle strain within the seven-membered ring.

Energy Minima and Conformational Interconversion Pathways

The conformational flexibility of the azepane ring leads to rapid interconversion between different forms at room temperature. The energy barriers for these interconversions are generally low, allowing for a dynamic equilibrium between various conformational states. For instance, the interconversion between chair and boat families of conformations in related seven-membered heterocycles is calculated to be around 8 kcal/mol. researchgate.net However, the presence of substituents can significantly alter these energy landscapes. Computational methods, such as Density Functional Theory (DFT), are employed to map these interconversion pathways and identify the transition states connecting the energy minima. whiterose.ac.ukacs.org

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) on Conformational Preferences

Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in stabilizing specific conformations of azepane derivatives. chim.it For instance, in N-H containing azepanes, an intramolecular hydrogen bond can form between the N-H proton and a suitable acceptor group on a substituent. researchgate.netquora.com This type of interaction can significantly influence the conformational equilibrium. In the context of 3-phenylazepane, while direct hydrogen bonding from the phenyl group is not typical, the electronic nature of the phenyl ring can influence the hydrogen-bonding capability of the nearby N-H group. Furthermore, if additional functional groups are present, intramolecular hydrogen bonds can lock the seven-membered ring into a more rigid conformation, as seen in various polyhydroxylated azepanes. chim.itcsic.es

Spectroscopic Approaches for Conformational Elucidation

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for experimentally studying the conformational dynamics of cyclic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Analysis (e.g., Variable Temperature NMR)

NMR spectroscopy is a powerful method for investigating the conformational dynamics of azepane rings. rsc.orgrsc.org At room temperature, the rapid interconversion of conformations often leads to averaged signals in the NMR spectrum. However, by using variable temperature (VT) NMR, it is possible to study these dynamic processes in detail. researchgate.netumich.edu

As the temperature is lowered, the rate of conformational interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a given proton will broaden and eventually split into separate signals corresponding to the individual conformations. researchgate.net The temperature at which this occurs, along with the analysis of the line shapes, can provide quantitative information about the energy barriers of the conformational exchange process. researchgate.net

For this compound, VT-¹H NMR studies would be expected to reveal the equilibrium between the major and minor conformations. The chemical shifts and coupling constants of the ring protons at low temperatures would provide valuable information about the geometry of the preferred conformations, such as the chair or twist-boat forms. rsc.org For example, the coupling constants between adjacent protons can be related to the dihedral angles through the Karplus equation, allowing for the determination of the ring's puckering.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a VT-NMR experiment on this compound.

| Temperature (°C) | Observed Signal for Ha | Δν (Hz) | k (s⁻¹) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| 25 | Sharp Singlet | - | > 500 | - |

| -20 | Broad Singlet | - | ~ 220 | - |

| -50 (Tc) | Coalescence | 100 | 222 | 10.5 |

| -80 | Two Broad Singlets | 100 | < 222 | - |

| -100 | Two Sharp Singlets | 100 | << 222 | - |

This table is for illustrative purposes and does not represent actual experimental data.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Conformational Studies

Vibrational and electronic spectroscopy are powerful, non-destructive techniques for probing the conformational properties of molecules in various states.

Vibrational (IR) Spectroscopy

Key vibrational modes for this compound would include:

N-H stretching: For the unsubstituted amine, this would appear as a medium to weak band in the 3300-3500 cm⁻¹ region. The position and shape of this band can indicate the extent of hydrogen bonding, which is conformation-dependent.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches of the azepane ring will appear below 3000 cm⁻¹.

C=C stretching: The phenyl ring will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Ring vibrations: The complex vibrations of the azepane ring, including stretching and bending modes, occur in the fingerprint region (below 1500 cm⁻¹) and are highly sensitive to the ring's conformation.

The following table summarizes representative IR data for some substituted azepane derivatives, illustrating the typical frequency ranges for key functional groups.

| Compound/Derivative | Key IR Bands (cm⁻¹) | Reference |

| 3-benzyl-1,5,6,7-tetrahydro-4H-azepin-4-one | 3278 (N-H), 3075 (Ar C-H), 2929 (Aliph. C-H), 1617 (C=O) | |

| N-Boc-protected azepane derivative | 2929, 2856 (C-H), 1691 (C=O of Boc) | |

| N-Boc deprotected azepane derivative | 2930, 2857 (C-H), 1674 (Amide C=O) |

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The electronic transitions of the benzene (B151609) ring are sensitive to substitution and the electronic environment. The azepane ring itself does not have significant absorption in the near-UV or visible range.

The phenyl group typically exhibits two main absorption bands:

The E2-band (π → π* transition) around 204 nm.

The B-band (π → π* transition, symmetry-forbidden) around 256 nm, which shows fine structure.

Substitution on the benzene ring or interaction with the azepane nitrogen's lone pair can cause shifts in these absorption maxima (λ_max) and changes in their intensities (ε). Solvatochromic studies, which examine the effect of solvent polarity on the UV-Vis spectrum, can provide further information about the nature of the electronic transitions and the ground and excited state dipole moments. While specific UV-Vis data for this compound is scarce, studies on related aromatic compounds indicate that absorption maxima are typically observed in the 200-400 nm range.

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles that define the molecular conformation. While a crystal structure for this compound itself is not publicly available, the structures of several substituted azepane derivatives have been reported, offering valuable insights into the preferred solid-state conformations of the azepane ring. pdbj.org

The analysis of these crystal structures consistently reveals that the seven-membered azepane ring tends to adopt a chair-like conformation in the solid state. This conformation generally allows for the minimization of steric strain and torsional strain. In substituted azepanes, bulky substituents typically occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions.

For example, the X-ray crystallographic analysis of a diastereomerically pure azepane derivative formed via piperidine (B6355638) ring expansion confirmed its structure and stereochemistry, providing a clear picture of the ring's puckering. Similarly, the crystal structure of N-Boc-2-phenylazepane derivatives has been determined, elucidating the solid-state conformation and the orientation of the phenyl and Boc groups. pdbj.org In a study of protein kinase A in complex with an azepane derivative, the crystal structure revealed the binding mode and the conformation of the azepane ligand within the active site.

The following table presents a hypothetical summary of typical crystallographic parameters that would be expected for a this compound derivative in a chair-like conformation, based on data from related structures.

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| C-N | 1.45 - 1.48 |

| C-C (aliphatic) | 1.52 - 1.55 |

| C-C (aromatic) | 1.37 - 1.40 |

| Bond Angles (°) ** | |

| C-N-C | 110 - 115 |

| N-C-C | 110 - 114 |

| C-C-C (ring) | 112 - 118 |

| Torsion Angles (°) ** | |

| C-N-C-C | 50 - 70 |

| N-C-C-C | -50 to -70 |

| C-C-C-C | 40 - 60 |

These data collectively demonstrate that the azepane ring is a flexible system with a preference for chair-like conformations in the solid state, a tendency that is crucial for its biological activity and chemical reactivity.

Mechanistic Investigations of 3 Phenylazepane Transformations

Elucidation of Reaction Pathways and Intermediate Structures

The transformation of the azepane ring can proceed through various pathways involving distinct and often highly reactive intermediates. Understanding these intermediates is key to controlling reaction outcomes.

Radical Intermediates in Azepane Ring Transformations

Radical intermediates are central to several key transformations of the azepane scaffold. In the reductive ring-opening of N-acyl azepanes, single-electron reduction of the amide carbonyl, often facilitated by a photocatalyst, generates an α-aminoketyl radical. thieme-connect.denih.gov This intermediate is the precursor to the subsequent C-N bond cleavage.

Other transformations involve different types of radical species. For instance, photomediated ring contractions can proceed via a Norrish type II reaction, which generates a 1,4-diradical intermediate following an initial 1,5-hydrogen atom transfer. nih.gov Furthermore, the photoredox-catalyzed synthesis of N-phenylazepane has been shown to proceed through radical precursors. uni-giessen.de In another example, the ring contraction of 3-hydroxyazepanes can be initiated by proton-coupled electron transfer (PCET), which generates a high-energy alkoxy radical intermediate that readily undergoes C-C bond fragmentation. rsc.org

Photomediated Ring Contractions and Proposed Mechanistic Steps

Photochemistry provides a powerful tool for skeletal editing of saturated heterocycles, including ring contractions. One proposed mechanism for the ring contraction of N-acyl piperidines, which serves as a model for azepanes, involves several steps. The reaction is initiated by photoirradiation, leading to a triplet-state ketone. This is followed by a Norrish type II 1,5-hydrogen atom transfer (HAT) to produce a 1,4-diradical. This diradical then undergoes homolytic C–N bond fragmentation, yielding an imine-enol intermediate, which cyclizes via an intramolecular Mannich-type reaction to form the contracted ring product. nih.gov

A related transformation has been demonstrated for the ring contraction of 3-hydroxyazepanes into N-alkyl-piperidines. rsc.org This process, enabled by proton-coupled electron transfer (PCET), involves the C-C bond cleavage of an alkoxy radical intermediate. rsc.orgacs.org Another significant photochemical transformation is the dearomative ring expansion of nitroarenes to create polysubstituted azepanes. The mechanism involves the photochemical generation of a singlet nitrene from the nitro group. This nitrene intermediate leads to the formation of an azirine, which then undergoes a facile 6π-electrocyclic ring opening to expand the original six-membered ring into the seven-membered azepine framework. manchester.ac.uk

Mechanistic Studies of Reductive C-N Bond Cleavage in Azepanes

The cleavage of the typically inert C–N bond in unstrained rings like azepane is a significant synthetic challenge. Recent studies have demonstrated a strategy for the reductive cleavage of the C2–N bond in N-benzoyl azaheterocycles using a combination of a Lewis acid and photoredox catalysis. nih.govresearchgate.net The proposed mechanism begins with the single-electron transfer from an excited photocatalyst to the amide carbonyl group, a step that is facilitated by the coordination of a Lewis acid (e.g., Zn(OTf)₂). thieme-connect.denih.gov

This electron transfer event forms a transient α-aminoketyl radical anion. This key intermediate then undergoes a site-selective β-scission, leading to the cleavage of the C2–N bond and the formation of a carbon-centered radical. thieme-connect.denih.gov The intermediacy of this carbon-centered radical has been supported by radical clock experiments; for example, a pyrrolidine (B122466) substrate containing a cyclopropyl (B3062369) group underwent ring opening to yield an olefin product, which is characteristic of a cyclopropylcarbinyl radical intermediate. nih.govresearchgate.net This methodology has been applied to an N-benzoyl azepane, which underwent the reductive ring-opening, although the reported yield was low. nih.gov

Valence Tautomerization and Quantum Tunneling Effects in Azepane Ring Systems

The unsaturated parent ring, 1H-azepine, exhibits valence tautomerism, existing in a dynamic equilibrium with its bicyclic isomer, 7-azanorcaradiene. slideshare.netresearchgate.net This equilibrium is a type of pericyclic reaction where the stereoselectivity is dictated by the ring expansion dynamics. rsc.org The position of this equilibrium can be influenced by substituents on the nitrogen atom. rsc.orgcapes.gov.br

Computational studies on the benzene (B151609) imine ⇌ 1H-azepine isomerization have revealed the significant role of post-transition-state dynamics and quantum mechanical tunneling (QMT). rsc.org While such effects are common for hydrogen, their role in heavy-atom rearrangements has been considered less likely. However, for the azepine ring expansion, calculations show that at sub-cryogenic temperatures, the reaction is driven by heavy-atom (carbon) tunneling. rsc.org This phenomenon occurs because the barrier for ring expansion is particularly narrow. The influence of QMT is significant enough to affect the reaction kinetics, leading to a highly curved Arrhenius plot. rsc.org This tunneling effect has also been observed in other nitrogen heterocycles, such as the competitive carbon versus nitrogen tunneling in the decay of amino-substituted benzazirine. uni-giessen.deacs.org These findings highlight that quantum effects can play a decisive role in the reactivity and transformations of azepine ring systems.

Kinetic Studies and Reaction Rate Determinants (e.g., ReactIR Spectroscopy, Kinetic Isotope Effects)

Kinetic analysis provides crucial data for understanding reaction mechanisms, including the identification of rate-determining steps. For transformations involving azepane derivatives, various techniques have been employed.

In the study of the lithiation of N-Boc-2-phenylazepane, in situ ReactIR spectroscopy was used to monitor the reaction progress in real-time. slideshare.net This technique allows for the rapid determination of reaction rates under different conditions. By following the change in infrared absorption bands corresponding to the starting material and the lithiated intermediate, kinetic data such as reaction half-life can be obtained. thieme-connect.de Variable-temperature NMR spectroscopy has also been used to determine the rotational barrier of the Boc group in N-Boc-2-phenylazepane, which was found to be a relatively slow process at low temperatures. slideshare.net

Table 1: Experimentally determined kinetic parameters for the rotation of the N-Boc group in N-Boc-2-phenylazepane, highlighting the slow rotation at low temperatures. Data sourced from reference rsc.org.

Kinetic Isotope Effects (KIEs) are another powerful tool for elucidating reaction mechanisms. In the computational study of the benzene imine ⇌ 1H-azepine valence isomerization, a normal N-H/D secondary KIE was predicted above 100 K. rsc.org This is contrary to classical expectations, where an increase in hybridization from sp² to sp³ at the nitrogen atom during the reaction should lead to an inverse KIE. The observation of a normal KIE was attributed to the significant contribution of heavy-atom tunneling to the reaction dynamics. rsc.org KIE studies can also be used to identify rate-determining proton transfer steps in reactions involving amine additions. researchgate.net

Computational Modeling of Reaction Mechanisms (e.g., DFT Studies of Transition States)

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic transformations. DFT studies provide detailed insights into transition state structures, reaction energy profiles, and the origins of selectivity.

For azepane derivatives, DFT calculations have been used to corroborate experimental findings. In the case of N-Boc-2-phenylazepane, DFT studies were used to calculate the energy barrier for the rotation of the carbamate (B1207046) group, and the results were in good agreement with data obtained from variable-temperature NMR and ReactIR spectroscopy. slideshare.netacs.org

More broadly, DFT has been instrumental in mapping the potential energy surfaces of complex reactions involving azepine systems. For the valence tautomerization of benzene imine to 1H-azepine, computational studies elucidated the entire reaction pathway, including the transition states for both ring expansion and subsequent nitrogen inversion. rsc.org These calculations revealed that the electronic nature of the N-substituent could alter the reaction pathway and final product distribution. rsc.org DFT has also been applied to study 1,3-dipolar cycloaddition reactions, helping to distinguish between stepwise radical-mediated and concerted pathways. mdpi.com In studies of reductive C-N bond cleavage, computational methods can clarify the role of Lewis acids in lowering the energy barrier for single-electron transfer to the amide. nih.govresearchgate.net These theoretical investigations are crucial for rationalizing observed reactivity and for the predictive design of new chemical transformations. capes.gov.brrsc.org

Table of Mentioned Compounds

Regioselectivity and Stereoselectivity Control in Phenylazepane Reactions

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the context of phenylazepane chemistry, significant research has been dedicated to directing the outcome of reactions to yield specific isomers. These investigations span a range of transformations, including metal-mediated C-H functionalization, cycloadditions, and ring-opening reactions, demonstrating that the substitution pattern and reaction conditions can profoundly influence isomeric and stereochemical results.

Regioselectivity in Phenylazepane Functionalization

The presence of multiple reactive sites in phenylazepane derivatives, such as the C-H bonds alpha to the nitrogen and the positions on the phenyl ring, makes regiocontrol a significant challenge.

One of the most studied systems is the lithiation of N-protected 2-phenylazepanes. The deprotonation of N-Boc-2-phenylazepane with n-butyllithium (n-BuLi) can occur either at the C2 position (alpha to the nitrogen) or at the ortho position of the phenyl group. Research has shown that subsequent trapping of the resulting organolithium intermediate with various electrophiles can lead to a mixture of regioisomeric products. researchgate.net However, the choice of electrophile can dramatically influence the regiochemical outcome. While most electrophiles add to the C2 position, certain reagents like alkyl cyanoformates and chloroformates exclusively yield ortho-substituted products. researchgate.net This shift in reactivity is attributed to a potential η3 coordination of the lithium atom at the C2 position to the phenyl ring. researchgate.net

Table 1: Regioselectivity in the Lithiation-Substitution of N-Boc-2-phenylazepane

| Electrophile (E+) | Major Product Position | Reference |

|---|---|---|

| Various (e.g., D₂O, MeI) | α to Nitrogen (C2) | researchgate.netwhiterose.ac.uk |

| Alkyl Cyanoformates | ortho to Phenyl | researchgate.net |

| Alkyl Chloroformates | ortho to Phenyl | researchgate.net |

| PhSSO₂Ph | ortho to Phenyl | researchgate.net |

| Acetone / Benzaldehyde | α to Nitrogen (C2) with cyclization | researchgate.net |

Palladium-catalyzed C-H functionalization offers another avenue for regioselective transformations. For instance, the reaction of enamides derived from azepanes can be directed to different positions based on the coupling conditions. Historically, Heck-type conditions favor alkenylation at the C2 position, while Fujiwara-Moritani conditions can promote functionalization at the C3 position. acs.org A study on the direct alkenylation of an N-formyl azepene derivative with styrene (B11656) under palladium acetate (B1210297) catalysis demonstrated a strong preference for Heck coupling at C2, yielding the 2-styryl product. acs.org In contrast, copper(II)-catalyzed direct arylation of cyclic enamides with diaryliodonium salts has been shown to proceed with complete regioselectivity for C3-functionalization. acs.org

Table 2: Regioselectivity in Palladium-Catalyzed C-H Functionalization of an Azepane-derived Enamide

| Coupling Type | Position Functionalized | Catalyst/Conditions | Reference |

|---|---|---|---|

| Heck-type | C2 | Pd(OAc)₂, K₂CO₃ | acs.org |

| Fujiwara-Moritani type | C3 | Pd(OAc)₂, Cu(OAc)₂ | acs.org |

The regioselectivity of ring-opening versus ring-emitting (dealkylation) reactions has been explored in N-phenylazepanium salts. In a study comparing 5- and 7-membered N-phenylcyclic ammonium (B1175870) salts, a distinct difference in reactivity was observed despite their similar ground-state ring strains. rsc.org The 7-membered N-phenylazepanium salt, when treated with nucleophilic benzoates, predominantly underwent a ring-emitting SN2 reaction (loss of the N-methyl group) rather than a ring-opening reaction. This is in stark contrast to the 5-membered analogue, which selectively undergoes ring-opening. rsc.org Density Functional Theory (DFT) studies suggest this regioselection is dictated by the ring conformation at the transition state, not the ground state ring strain. rsc.org

Table 3: Regioselectivity in Nucleophilic Substitution of N-Methyl-N-phenylazepanium Salt with Sodium Benzoate

| Reaction Type | Product Ratio (%) | Reference |

|---|---|---|

| Ring-Opening | 13 | rsc.org |

| Ring-Emitting (De-methylation) | 87 | rsc.org |

Furthermore, regioselectivity can be induced by specific functional groups. The synthesis of 4-substituted α-trifluoromethyl azepanes was achieved through a ring expansion of trifluoromethyl pyrrolidines, where the trifluoromethyl group directs the regioselectivity of the nucleophilic attack that initiates the expansion. researchgate.net Additionally, visible-light-induced dehydrogenative sulfonylation of 1-phenylazepane (B1616940) results in the formation of an α,β-unsaturated sulfone, indicating a regioselective functionalization at the C2 position. rsc.org

Stereoselectivity in Phenylazepane Reactions

Achieving stereocontrol in reactions involving the azepane scaffold is crucial for synthesizing enantiomerically pure compounds. One strategy involves the use of chiral auxiliaries or catalysts. For example, attempts at a kinetic resolution of (±)-N-Boc-2-phenylazepane using the chiral ligand (-)-sparteine (B7772259) in conjunction with n-BuLi showed poor selectivity, with the starting material being recovered in low enantiomeric ratios. researchgate.netwhiterose.ac.uk

A more successful approach involves ring-closing metathesis (RCM). The asymmetric synthesis of (S)-methyl 1-(4-methoxyphenyl)-2-phenylazepane-2-carboxylate was accomplished starting from an α-iminoester. A three-component coupling followed by RCM using a Grubbs catalyst formed the seven-membered azepine ring. Subsequent hydrogenation of the double bond with a palladium on carbon (Pd/C) catalyst yielded the final saturated azepane product with high yield and an enhanced enantiomeric excess of 98%. nih.gov

Table 4: Stereoselective Synthesis of (S)-Methyl 1-(4-Methoxyphenyl)-2-phenylazepane-2-carboxylate

| Step | Reaction | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | N-Alkylation/π-Allylation | Pd₂(dba)₃, (S)-tBu-Phos | - | 81% | nih.gov |

| 2 | Ring-Closing Metathesis | Grubbs Catalyst | >98% | - | nih.gov |

| 3 | Hydrogenation | 10% Pd/C | 81% | 98% | nih.gov |

Cycloaddition reactions also provide a powerful tool for establishing stereocenters. An intermolecular hetero-[5+2] cycloaddition between an oxidopyrylium ylide and a cyclic imine was developed to access highly substituted azepanes with excellent control of stereoselectivity. researchgate.net Interestingly, the reaction exhibited divergent stereochemistry depending on the substitution pattern of the oxidopyrylium ylide, offering a versatile method for generating different diastereomers. researchgate.net

Advanced Analytical Techniques in 3 Phenylazepane Research

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to build a complete picture of the 3-phenylazepane molecule.

High-Resolution NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within the this compound scaffold. One- and two-dimensional NMR experiments (like COSY, HMQC, and HMBC) enable the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.gov

¹H NMR: The proton NMR spectrum of a this compound derivative provides key information. The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.1-7.4 ppm region. The proton at the C3 position (methine proton), being adjacent to the phenyl ring, shows a characteristic chemical shift. The protons on the azepane ring appear as complex multiplets in the aliphatic region (δ 1.4–3.8 ppm). scispace.com For N-substituted derivatives, the chemical shifts of the protons on the carbons adjacent to the nitrogen (C2 and C7) are significantly affected.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. The phenyl group carbons resonate in the δ 126–142 ppm range. rsc.org The carbon atoms of the azepane ring have distinct chemical shifts that confirm the seven-membered ring structure. For example, in derivatives of 2-phenylazepane, ¹³C signals have been observed around δ 56 (C-N), 38 (CH₂), and 20-30 (other CH₂) ppm. scispace.com

¹⁹F NMR: In studies involving fluorinated derivatives of this compound, ¹⁹F NMR is a powerful tool. For instance, a trifluoromethyl-substituted analogue would show a characteristic singlet in the ¹⁹F NMR spectrum, such as at δ -62.3 ppm, confirming the presence and electronic environment of the CF₃ group.

Table 1: Representative NMR Data for Phenyl-Substituted Heterocycles This table presents typical chemical shift ranges observed for functional groups similar to those in this compound, based on published data for related structures.

| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Source |

| ¹H | Aromatic (Ar-H) | 7.10 - 7.40 (m) | scispace.com |

| ¹H | Methine (Ar-CH) | 3.60 - 4.80 (m) | scispace.com |

| ¹H | Aliphatic (CH₂) | 1.40 - 3.80 (m) | scispace.com |

| ¹³C | Aromatic (Ar-C) | 126.0 - 147.0 | rsc.org |

| ¹³C | Methine (Ar-CH) | 40.0 - 63.0 | scispace.com |

| ¹³C | Aliphatic (CH₂) | 20.0 - 50.0 | scispace.com |

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms the structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. princeton.edu

Techniques like Electrospray Ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₇N), the predicted monoisotopic mass is 175.1361 Da. uni.lu HRMS analysis would seek to find an experimental m/z value for [M+H]⁺ (176.1434) that matches the calculated value to within a few parts per million. princeton.edu

Table 2: Predicted m/z for this compound Adducts

| Adduct | m/z (Mass-to-Charge Ratio) | Source |

| [M+H]⁺ | 176.14338 | uni.lu |

| [M+Na]⁺ | 198.12532 | uni.lu |

| [M+NH₄]⁺ | 193.16992 | uni.lu |

| [M+K]⁺ | 214.09926 | uni.lu |

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. In this compound, the IR spectrum would show characteristic absorption bands for C-H stretching from the aromatic ring and the aliphatic CH₂ groups, as well as C=C stretching from the phenyl group and C-N stretching from the azepane amine. For N-substituted derivatives, such as an N-Boc protected azepane, a strong carbonyl (C=O) absorption would be prominent around 1680-1710 cm⁻¹. scispace.comchem-soc.si In situ IR spectroscopy can also be employed to monitor the progress of reactions involving N-Boc-2-phenylazepane. whiterose.ac.uk

Table 3: Typical IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source |

| Aromatic C-H | Stretch | 3000 - 3100 | scispace.com |

| Aliphatic C-H | Stretch | 2850 - 2970 | scispace.com |

| Amine N-H (secondary) | Stretch | 3300 - 3500 (broad) | |

| Aromatic C=C | Stretch | 1450 - 1600 | |

| Carbonyl C=O (amide/carbamate) | Stretch | 1680 - 1710 | scispace.comchem-soc.si |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC-UV-VIS, TLC)

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and effective technique used to monitor reaction progress and for preliminary purity checks. princeton.eduacs.org For visualization, compounds containing a phenyl group can be seen under UV light (254 nm). rsc.org For derivatives lacking a strong chromophore, stains like potassium permanganate (B83412) (KMnO₄) or ninhydrin (B49086) can be used. princeton.edursc.org Purification of related compounds has been achieved using preparative TLC with eluents such as 10% dichloromethane (B109758) in hexanes.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a powerful tool for the quantitative analysis of purity. The phenyl group in this compound allows for strong UV absorbance, typically around 254-261 nm, enabling sensitive detection. researchgate.net Reversed-phase columns (e.g., C18) are commonly used for purity analysis of related compounds. researchgate.net For large-scale purification, flash column chromatography on silica (B1680970) gel is the standard method. princeton.edursc.org

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental values are compared against the theoretical values calculated from the molecular formula. For a sample of this compound to be considered pure, the found percentages must be within ±0.4% of the calculated values. This technique provides ultimate confirmation of the empirical and molecular formula derived from mass spectrometry. chem-soc.si

Table 4: Elemental Composition of this compound (C₁₂H₁₇N)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 82.23 |

| Hydrogen (H) | 9.78 |

| Nitrogen (N) | 7.99 |

Chiral Analysis for Enantiomeric Purity Determination (e.g., GLC on chiral phase)

Since the C3 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is critical.

Chiral Chromatography: The most direct method for separating enantiomers is chiral chromatography. This can be done using either gas or liquid chromatography.

Gas-Liquid Chromatography (GLC): Enantiomers of chiral amines can be separated by GLC, sometimes after derivatization with a chiral agent to form diastereomers that are separable on a standard achiral column. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where a chiral stationary phase (CSP) is employed. For example, derivatives of N-Boc-2-phenylazepane have been resolved using a Lux cellulose-2 column with a mobile phase of n-hexane and isopropanol. whiterose.ac.uk Other cellulose-based columns, like the Chiralcel OJ-H, have also proven effective for separating enantiomers of structurally similar compounds. researchgate.net

Chiral Supercritical Fluid Chromatography (SFC): SFC is a modern alternative to HPLC that often provides faster and more efficient separations. Chiral SFC has been used to resolve enantiomers of related lactams, providing baseline separation and accurate determination of enantiomeric ratios. rsc.org

Research Applications of 3 Phenylazepane As a Versatile Chemical Scaffold

Role as a Synthetic Building Block for Complex Organic Architectures

The 3-phenylazepane structure serves as a crucial starting point or intermediate in the synthesis of more elaborate molecular frameworks. solubilityofthings.comcymitquimica.com Its inherent structure can be modified through various chemical reactions to introduce additional functional groups or to be integrated into larger, polycyclic systems. The azepane ring is a key structural motif found in numerous biologically active compounds, and methods to synthesize its derivatives are of great interest to organic chemists. researchgate.net

The utility of the phenylazepane core as a building block is demonstrated in various synthetic strategies:

Functionalization: The basic scaffold can be readily functionalized. For instance, visible-light-induced dehydrogenative sulfonylation of 1-phenylazepane (B1616940) has been achieved to produce β-sulfonyl enamines, which are themselves valuable building blocks for further synthetic applications like cycloaddition reactions. rsc.org

Precursor to Fused Systems: The azepane ring is a component of fused-ring derivatives that exhibit a wide range of pharmacological activities. researchgate.net Synthetic routes often involve multi-step sequences where the phenylazepane moiety is constructed and then elaborated upon.

Access to Substituted Azepanes: The development of methods to create functionalized azepanes, such as 2-alkyl or 2-aryl azepanes, often starts from simpler precursors, highlighting the step-wise construction of complex architectures. acs.orgdoi.org For example, N-substituted azepanes can be synthesized through the reductive amination of 6-aminohexanoic acid with various carbonyl derivatives. doi.org

The following table provides examples of complex molecular types that can be derived from the azepane scaffold, illustrating its role as a versatile building block.

| Derived Molecular Architecture | Synthetic Approach | Significance | Reference |

| β-Sulfonyl Enamines | Visible-light-induced dehydrogenative sulfonylation of 1-phenylazepane. | Creates functionalized building blocks for further synthesis. | rsc.org |

| Fused Tetracycles | Multi-component reactions to build fused systems containing the azepane framework. | Access to complex polycyclic structures with potential bioactivity. | doi.org |

| N-Substituted Azepanes | Iron-catalyzed reductive amination of amino acids with carbonyl derivatives. | Provides a range of N-functionalized azepanes for various applications. | doi.org |

| 2-Arylazepanes | Intermolecular Michael addition/intramolecular aza-Wittig/reduction sequence. | Rapidly furnishes substituted azepanes from simple starting materials. | doi.org |

Exploration in Materials Science Research

The phenylazepane scaffold, particularly its derivatives, has been explored for its potential in creating novel functional materials. Its incorporation into polymeric structures can impart desirable properties such as improved solubility and specific electronic characteristics, making these materials candidates for various advanced applications. researchgate.net

A key area of research involves the copolymerization of phenylazepane derivatives with other monomers to create conductive polymers with enhanced properties. Specifically, the monomer phenylazepane-2-one, a close derivative of this compound, has been successfully copolymerized with pyrrole (B145914), thiophene (B33073), and furan (B31954). researchgate.netresearchgate.netresearchgate.net

These copolymerization reactions are often catalyzed by an acid-exchanged clay (Maghnite-H⁺), providing an effective route to novel polymers. researchgate.netresearchgate.net The attachment of the cyclic phenylazepane-2-one unit to the polymer chain is a recommended strategy to increase the solubility of conductive polymers, which is a common challenge in this class of materials. researchgate.net

Examples of such polymers include:

Poly[(phenylazepane-2-one)-co-pyrrole)] (poly(PAP)) : A novel polymer synthesized by the copolymerization of pyrrole with phenylazepane-2-one. researchgate.netaphrc.org

Poly[(phenylazepane-2-one)-co-thiophene)] (poly(PAT)) : A conductive polymer formed by copolymerizing thiophene with phenylazepane-2-one. researchgate.net

Poly(phenylazepane-2-one-furan) (poly(PAF)) : A polymer created from the alternation of furan and phenylazepane-2-one monomers. researchgate.net

The integration of the phenylazepane-2-one moiety into polymers has led to the development of functional materials with a combination of valuable properties, including conductivity, solubility, and thermal stability.

Solubility and Processability: A significant advantage of these copolymers is their improved solubility in common organic solvents. researchgate.netresearchgate.netresearchgate.net This property is crucial for the practical application of conductive polymers, as it allows for easier processing and direct application onto various surfaces. researchgate.net

Thermal Stability: The resulting polymers exhibit notable thermal stability. Poly(PAP) is reported to be stable up to 333 °C, while poly(PAT) and poly(PAF) are stable up to 200 °C. researchgate.netresearchgate.netresearchgate.net This thermal robustness is critical for applications where materials are exposed to heat.

Semiconducting Properties: These copolymers behave as semiconductors. Their electrical conductivity and dielectric properties have been investigated, confirming their potential for use in electronic devices. researchgate.netresearchgate.net The indirect band gaps for these materials are in a range suitable for semiconductor applications.

The table below summarizes key properties of these advanced polymers derived from the phenylazepane-2-one scaffold.

| Polymer | Monomers | Yield (%) | Thermal Stability | Indirect Band Gap (eV) | Key Feature | Reference |

| poly(PAP) | Phenylazepane-2-one, Pyrrole | 85 | Stable up to 333 °C | 1.22 | Improved solubility and conductivity | researchgate.netaphrc.org |

| poly(PAT) | Phenylazepane-2-one, Thiophene | - | Stable before 200 °C | 1.12 | Soluble in common solvents | researchgate.net |

| poly(PAF) | Phenylazepane-2-one, Furan | 90 | Stable before 200 °C | 1.63 | Linear structure, soluble | researchgate.net |

Integration into Advanced Polymeric Structures

Contributions to Chemical Space Expansion and Novel Chemical Entity Design

The use of this compound significantly contributes to the expansion of accessible chemical space, which is a central goal in fields like drug discovery and materials science. researchgate.netcymitquimica.com While five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638) are extensively used and well-documented, the seven-membered azepane ring remains comparatively under-explored. researchgate.net This leaves a substantial area of three-dimensional chemical space open for investigation. researchgate.net

By providing a versatile and less conventional scaffold, this compound enables the design of novel chemical entities with unique spatial arrangements and properties. The inherent flexibility and distinct conformational preferences of the seven-membered ring, combined with the synthetic accessibility of its derivatives, allow chemists to create diverse molecular libraries. researchgate.netsolubilityofthings.com This structural novelty is essential for developing molecules that can interact with biological targets in new ways or form materials with unique properties that are not achievable with more common ring systems. The study and application of compounds based on the this compound scaffold not only broadens our understanding of chemical diversity but also fuels innovation across various scientific fields. solubilityofthings.com

Emerging Research Directions and Future Challenges in 3 Phenylazepane Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies

The synthesis of azepane rings presents a considerable challenge for organic chemists due to unfavorable cyclization kinetics for seven-membered rings. nih.govresearchgate.net Consequently, there is a continuous drive to develop more efficient, selective, and sustainable methods for constructing the 3-phenylazepane core and its derivatives.

Recent advancements have focused on green chemistry principles to minimize waste and improve atom economy. researchgate.net Biocatalytic methods, for instance, have shown promise in providing sustainable routes to chiral amines and their derivatives. rsc.org Multi-enzyme cascades have been successfully employed for the synthesis of enantiopure protected 3-aminoazepanes from readily available amino acid-derived feedstocks under ambient conditions. rsc.org These enzymatic approaches offer high stereoselectivity, a crucial aspect for the synthesis of pharmacologically active molecules. rsc.org

Transition metal-catalyzed reactions also play a pivotal role in modern synthetic strategies. doi.org For example, rhodium-catalyzed N-H insertion/cyclization of chloroalkyl carbamates with α-diazoesters provides a one-pot method to generate 2,2-disubstituted azepanes. doi.org Another innovative approach involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, leading to the efficient synthesis of azepane derivatives. acs.org Iron-catalyzed reductive amination of 6-aminohexanoic acid with various carbonyl compounds has also been reported for the synthesis of N-substituted azepanes. doi.org

Despite these advances, challenges remain, particularly in achieving high yields and selectivity for certain substitution patterns. Ring-closing metathesis, for example, often requires high dilution to favor the formation of the seven-membered azepane ring. vulcanchem.com The development of novel catalytic systems that can overcome these limitations is an active area of research.

Table 1: Comparison of Selected Synthetic Methodologies for Azepane Derivatives

| Methodology | Key Features | Advantages | Challenges |

| Multi-enzyme Cascades | Utilizes enzymes like galactose oxidase and imine reductase. rsc.org | High stereoselectivity, sustainable, mild reaction conditions. rsc.org | Enzyme stability and compatibility with a wide range of substrates. rsc.org |

| Rhodium-Catalyzed Cyclization | One-pot synthesis from chloroalkyl carbamates and α-diazoesters. doi.org | Good functional group tolerance, efficient. doi.orgacs.org | Catalyst cost and removal from the final product. |

| Iron-Catalyzed Reductive Amination | Uses an iron complex to catalyze the reaction of 6-aminohexanoic acid with carbonyls. doi.org | Utilizes an earth-abundant and inexpensive metal catalyst. | Substrate scope and optimization of reaction conditions. |

| Ring-Closing Metathesis | Forms the azepane ring through an intramolecular olefin metathesis reaction. | A powerful tool for ring formation. | Often requires high dilution conditions to favor cyclization. vulcanchem.com |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and development, and the field of this compound chemistry is no exception. Advanced computational approaches are being employed for predictive modeling and the rational design of novel derivatives with desired properties.

Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. For instance, DFT calculations have been used to understand the rotation barrier of N-Boc-2-phenylazepane, which is crucial for predicting the regioselectivity of lithiation reactions. whiterose.ac.uk

Molecular docking studies are instrumental in understanding the interactions of this compound derivatives with their biological targets. researchgate.net By simulating the binding of a ligand to a receptor, researchers can predict the binding affinity and mode of interaction, guiding the design of more potent and selective compounds. For example, docking studies have been used to investigate the binding of azepine derivatives to various protein targets. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The integration of machine learning and artificial intelligence with computational chemistry holds great promise for accelerating the discovery of new this compound-based therapeutic agents. These advanced computational tools can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict their properties with increasing accuracy.

Integration with Flow Chemistry and Immobilized Catalysis for Enhanced Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, efficiency, and cost. Flow chemistry, in conjunction with immobilized catalysis, offers a promising solution for the scalable and sustainable synthesis of this compound and its derivatives. acs.orgwuxiapptec.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. wuxiapptec.com This approach offers several advantages, including precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. wuxiapptec.com The small reactor volumes in flow systems also allow for the safe handling of highly reactive intermediates and hazardous reagents. wuxiapptec.com

Immobilizing catalysts on solid supports is a key enabling technology for flow chemistry. mdpi.com Immobilized catalysts can be easily separated from the reaction mixture, allowing for their reuse and minimizing product contamination. vulcanchem.com This is particularly important for expensive transition metal catalysts and biocatalysts. vulcanchem.commdpi.com Packed-bed reactors containing immobilized enzymes or metal catalysts are commonly used in flow synthesis. mdpi.com

The combination of photochemical oxyfunctionalization with enzymatic catalysis in a flow setup has been demonstrated for the synthesis of chiral azepanes, highlighting the potential of integrating different technologies for efficient synthesis. acs.org While the initial setup costs for flow chemistry can be higher than for traditional batch reactors, the long-term benefits in terms of efficiency, safety, and scalability often outweigh the initial investment, especially in a pharmaceutical manufacturing context. wuxiapptec.comnih.gov

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Description | Benefit |

| Precise Control | Fine-tuning of temperature, pressure, and residence time. wuxiapptec.com | Improved yield, selectivity, and reproducibility. wuxiapptec.com |

| Enhanced Safety | Small reactor volumes and efficient heat transfer. wuxiapptec.com | Safe handling of hazardous reactions and reagents. wuxiapptec.com |

| Scalability | Continuous production by extending the operation time. wuxiapptec.comnih.gov | Seamless transition from laboratory to industrial scale. |

| Catalyst Recycling | Use of immobilized catalysts in packed-bed reactors. mdpi.com | Reduced cost and product contamination. vulcanchem.com |